molecular formula C10H14O2P+ B12548516 tert-Butoxy(oxo)phenylphosphanium CAS No. 143490-03-3

tert-Butoxy(oxo)phenylphosphanium

Cat. No.: B12548516
CAS No.: 143490-03-3
M. Wt: 197.19 g/mol
InChI Key: QLRJMIXPTLJHLA-UHFFFAOYSA-N
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Description

Tert-Butoxy(oxo)phenylphosphanium is a phosphonium-based reagent of interest in synthetic organic chemistry and catalysis research. Phosphonium compounds often serve as key intermediates in the formation of carbon-phosphorus bonds and can act as precursors to ylides for Wittig olefination reactions, a fundamental method for alkene synthesis. The tert-butoxy and oxo substituents on the phosphorus center suggest potential as a stabilized precursor or a specialized ligand for transition metal catalysts. This compound is related to other phosphine oxides, such as tert-Butyl(phenyl)phosphine oxide, which are known for their utility in various chemical transformations . Researchers value this class of compounds for developing new synthetic methodologies, including polymer preparation and materials science, where phosphorus-containing additives are used to improve thermal and optical properties . As a research chemical, it provides a valuable building block for exploring novel reaction pathways and creating advanced functional materials. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143490-03-3

Molecular Formula

C10H14O2P+

Molecular Weight

197.19 g/mol

IUPAC Name

(2-methylpropan-2-yl)oxy-oxo-phenylphosphanium

InChI

InChI=1S/C10H14O2P/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1

InChI Key

QLRJMIXPTLJHLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[P+](=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Tert Butoxy Oxo Phenylphosphanium

Established Synthetic Strategies for the Formation of tert-Butoxy(oxo)phenylphosphanium Salts

The generation of a phosphonium (B103445) salt such as this compound would theoretically involve the formation of a positively charged phosphorus center. Based on analogous, well-documented phosphonium salt syntheses, several strategies could be postulated.

Phosphorylation Reactions Utilizing Specific Phosphorus Precursors

A primary route to a phosphonium cation involves the reaction of a suitable phosphorus(III) or phosphorus(V) precursor with an appropriate reagent. In the hypothetical case of this compound, a logical precursor would be a compound already containing the phenyl and tert-butoxy (B1229062) groups attached to phosphorus.

One could envision the oxidation of a P(III) species like tert-butyl phenylphosphinite. The introduction of an oxo group could potentially be achieved through reaction with a suitable oxidizing agent. However, controlling the reaction to yield the desired phosphonium cation, rather than a neutral phosphoryl compound, would be a significant challenge.

Alternatively, starting from a P(V) compound such as phenylphosphonic acid tert-butyl ester, a reaction could be designed to generate the cationic center. This might involve the removal of a leaving group from the phosphorus atom by a strong electrophile or an acid, leading to the formation of the phosphonium species. The stability of the resulting cation would be a critical factor.

Role of Substrate Activation and Functional Group Transformations in Salt Formation

The formation of the target phosphonium salt would likely necessitate the activation of a precursor molecule. For instance, if starting from a phosphinate ester like tert-butyl phenylphosphinate, activation could be achieved by protonation of the phosphoryl oxygen in the presence of a strong acid. This would enhance the electrophilicity of the phosphorus center, making it susceptible to subsequent reactions that could lead to the phosphonium salt.

Functional group transformations would also be key. For example, the conversion of a hydroxyl group on a precursor phosphorus acid derivative into a better leaving group could facilitate the final step of cation formation.

Evaluation of Stereocontrol Mechanisms in Phosphonium Cation Synthesis

Should the phosphorus atom in this compound be a stereocenter, achieving stereocontrol would be a significant synthetic hurdle. The synthesis of P-chiral phosphonium salts is a known challenge in organophosphorus chemistry. Stereoselective approaches often rely on the use of chiral auxiliaries or enantiomerically pure starting materials.

For the target compound, a potential strategy would involve the use of a chiral precursor, for instance, an enantiomerically enriched phosphinate. The subsequent reaction to form the phosphonium cation would need to proceed with a high degree of stereochemical retention or predictable inversion at the phosphorus center. The mechanism of the final bond formation or cleavage at the phosphorus atom would dictate the stereochemical outcome.

Exploration of Alternative and Green Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. For a hypothetical synthesis of this compound, several green chemistry principles could be applied. This might include the use of non-toxic solvents, catalyst-driven reactions to minimize waste, and atom-economical processes.

For instance, a catalytic oxidation of a suitable precursor using a green oxidant like molecular oxygen or hydrogen peroxide, potentially activated by a metal complex, could be explored. Another avenue would be the investigation of solvent-free reaction conditions or the use of recyclable catalysts.

Mechanistic Elucidation of this compound Generation

Understanding the reaction mechanism is fundamental to optimizing any synthetic procedure and predicting the reactivity of the target compound.

Detailed Reaction Intermediates and Transition State Analysis

A detailed mechanistic study for the formation of this compound would involve the identification of all transient species. For example, in a reaction involving the protonation of a phosphinate precursor, the initial intermediate would be the protonated phosphinate. The subsequent step might involve the departure of a leaving group, proceeding through a specific transition state.

Computational chemistry could play a vital role in elucidating these pathways. Quantum mechanical calculations could be used to model the structures of potential intermediates and transition states, providing insights into their relative energies and the feasibility of different mechanistic routes. Spectroscopic techniques, such as in-situ NMR or IR spectroscopy, would be invaluable for detecting and characterizing any observable intermediates during the reaction.

Reaction Mechanisms and Reactivity Profiles of Tert Butoxy Oxo Phenylphosphanium

Nucleophilic Addition and Substitution Pathways

The phosphorus center in tert-butoxy(oxo)phenylphosphanium is highly electrophilic, readily undergoing nucleophilic attack. This can lead to the formation of a pentacoordinate phosphorus intermediate. The subsequent reaction pathway, whether it be substitution of the tert-butoxy (B1229062) group or another ligand, is dependent on the nature of the nucleophile and the reaction conditions.

In the context of Mitsunobu-type reactions, the initial phosphonium (B103445) species is generated from the reaction of a phosphine (B1218219) with an azodicarboxylate. This species then reacts with a nucleophile. While the classic Mitsunobu reaction often involves triphenylphosphine, analogues involving different alkoxy groups on the phosphorus atom, such as in this compound, follow similar principles of nucleophilic attack at the phosphorus center. The strength and nature of the nucleophile are critical in determining the outcome of these substitution reactions.

Role of this compound in Olefination Reactions

This compound cations are not the primary species that initiate Wittig-type reactions, but related phosphonium ylides are central to these transformations. The reactivity and stereochemical outcomes of these reactions are influenced by the substituents on the phosphorus atom.

The mechanism of the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound, has been a subject of extensive study. Two primary mechanistic pathways have been proposed: the betaine (B1666868) mechanism and the oxaphosphetane mechanism.

The betaine mechanism suggests the initial formation of a zwitterionic adduct called a betaine. This can be followed by cyclization to an oxaphosphetane, which then decomposes to the alkene and a phosphine oxide. The formation of the betaine can be reversible, and its rate of decomposition versus rotation around the central carbon-carbon bond can influence the stereochemical outcome of the reaction.

The more widely accepted oxaphosphetane mechanism proposes a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form the oxaphosphetane intermediate. This concerted or nearly concerted pathway bypasses the formation of a distinct betaine intermediate. The geometry of the transition state leading to the oxaphosphetane is crucial in determining the final alkene stereochemistry. For non-stabilized ylides, the reaction is often under kinetic control, leading predominantly to the Z-alkene through a "cis-selective" pathway.

The nature of the substituents on the phosphorus atom can influence the relative energies of the betaine and oxaphosphetane intermediates and the transition states leading to them. While specific studies on this compound in this direct context are limited, the electronic and steric properties of the tert-butoxy and phenyl groups would be expected to modulate the reactivity of the corresponding ylide.

The stereochemistry of the resulting alkene in a Wittig reaction is a critical aspect and is determined by several factors, including the nature of the ylide, the carbonyl compound, and the reaction conditions.

Ylide Stability: Non-stabilized ylides (those with alkyl or other electron-donating groups on the carbanion) generally lead to (Z)-alkenes, especially with aldehydes. This is often explained by the irreversible and rapid formation of the cis-oxaphosphetane. Stabilized ylides (with electron-withdrawing groups like esters or ketones) tend to produce (E)-alkenes, as the initial addition is often reversible, allowing for thermodynamic equilibration to the more stable trans-oxaphosphetane.

Solvent and Additives: The presence of salts, such as lithium halides, can influence the stereochemical outcome by coordinating with the betaine intermediate, affecting the rates of cyclization and equilibration. Polar aprotic solvents can also play a role in stabilizing intermediates.

The specific influence of the tert-butoxy group on the phosphorus of a hypothetical corresponding ylide would likely be a combination of steric bulk and electronic effects, which could fine-tune the stereoselectivity of the olefination.

Rearrangement and Elimination Pathways of this compound Adducts

Adducts formed from the reaction of this compound with nucleophiles can undergo various rearrangement and elimination reactions. A common pathway for alkoxyphosphonium salts is elimination to form a phosphoryl species (P=O bond) and a carbocation from the alkoxy group. In the case of this compound adducts, the tert-butyl group is prone to elimination as a tert-butyl cation, which can then be trapped by a nucleophile or undergo further reactions.

This elimination is a key step in the decomposition of intermediates in reactions where this phosphonium species is involved, driving the reaction forward by the formation of the highly stable P=O bond.

Activation of Organic Substrates by this compound Species

The electrophilic phosphorus center of this compound can activate various organic functional groups, most notably alcohols. In a manner analogous to the Mitsunobu reaction, the phosphonium species can react with an alcohol to form an alkoxyphosphonium salt. This transformation converts the hydroxyl group into a good leaving group, which can then be displaced by a nucleophile in an SN2 reaction.

This activation strategy is fundamental to numerous synthetic transformations, enabling the conversion of alcohols to a wide array of other functional groups with inversion of stereochemistry.

Redox Chemistry and Electrophilic Reactivity of Phosphonium Cations

The phosphorus atom in this compound is in the +5 oxidation state and is generally considered redox-inactive under typical organic reaction conditions. The primary reactivity of this and other phosphonium cations is defined by their electrophilicity. They act as Lewis acids, accepting electron density from nucleophiles.

The electrophilic character is central to their role in activating substrates and participating in substitution reactions. The strength of this electrophilicity can be tuned by the nature of the substituents on the phosphorus atom. Electron-withdrawing groups enhance the electrophilicity, while electron-donating groups diminish it. The phenyl and tert-butoxy groups in the titular compound provide a specific electronic and steric environment that dictates its reactivity profile.

Protonation and Deprotonation Equilibria and Their Influence on Reaction Dynamics

The reactivity of organophosphorus compounds is intricately linked to their protonation state. In the case of this compound, which is the protonated form of tert-butyl phenylphosphinate, the equilibrium between the cationic phosphonium species and its neutral conjugate base is a critical determinant of its chemical behavior and reaction pathways. This equilibrium is governed by the acidity of the phosphonium species, which is quantified by its pKa value.

The protonation of the phosphoryl oxygen in tert-butyl phenylphosphinate yields the this compound cation. This protonation enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Conversely, deprotonation restores the less reactive neutral phosphinate form. The position of this equilibrium, and therefore the concentration of the reactive protonated species, is highly dependent on the pH of the reaction medium.

The acidity of the protonated form is significantly influenced by the nature of the substituents attached to the phosphorus atom. Both electronic and steric effects play a crucial role in determining the pKa of the phosphonium cation. Electron-withdrawing groups, such as a phenyl group, tend to increase the acidity (lower the pKa) by stabilizing the resulting conjugate base through inductive and resonance effects. Conversely, electron-donating groups, like the tert-butyl group, decrease the acidity (increase the pKa) by destabilizing the conjugate base.

Table 1: pKa Values of Selected Organophosphorus Acids

Compound NameStructurepKa1pKa2Reference
Phenylphosphinic AcidC₆H₅P(O)(H)OH2.1 (17 °C)- chemicalbook.com
Phenylphosphonic AcidC₆H₅P(O)(OH)₂1.83 (25 °C)7.07 (25 °C) chembk.comchemicalbook.com
tert-Butylphosphonic Acid(CH₃)₃CP(O)(OH)₂2.79 (25 °C)8.88 (25 °C) chembk.comchemicalbook.com

The data in Table 1 illustrates that phenyl-substituted phosphorus acids are generally more acidic (lower pKa1) than their alkyl-substituted counterparts. For instance, phenylphosphonic acid is a stronger acid than tert-butylphosphonic acid. This is attributed to the electron-withdrawing nature of the phenyl group. Based on these trends, it can be anticipated that the protonated form of tert-butyl phenylphosphinate, this compound, will have a pKa value that reflects the combined electronic effects of the phenyl and tert-butoxy groups. The phenyl group will contribute to increasing its acidity, while the tert-butoxy group, being more electron-donating than a hydroxyl group, will likely decrease its acidity compared to phenylphosphinic acid.

The pH of the reaction environment directly dictates the concentration of the protonated this compound. In acidic conditions (pH < pKa), the protonated form will be the predominant species, favoring reactions that are initiated by nucleophilic attack on the activated phosphorus center. For example, the hydrolysis of phosphinate esters is often catalyzed by acid, a process that proceeds through the protonated intermediate. mdpi.com The rate of such reactions is expected to increase as the pH decreases and the concentration of the more reactive cationic species rises.

Conversely, in neutral or basic conditions (pH > pKa), the deprotonated, neutral form of tert-butyl phenylphosphinate will dominate. In this state, the compound is significantly less reactive towards nucleophiles. The reactivity profile, therefore, can be effectively modulated by controlling the pH of the reaction medium, allowing for selective activation or deactivation of the phosphorus center. This principle is fundamental in designing and controlling synthetic transformations involving phosphinate derivatives. The hydrolysis rates of various organophosphate esters have been shown to be highly pH-dependent, with significantly faster degradation under more basic conditions where nucleophilic attack by hydroxide (B78521) is more prevalent. nih.gov

Computational and Theoretical Investigations of Tert Butoxy Oxo Phenylphosphanium

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and bonding of molecules. For tert-Butoxy(oxo)phenylphosphanium, DFT calculations can provide a detailed picture of its molecular geometry, charge distribution, and the nature of its chemical bonds. Such calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for phosphorus-containing compounds ijcce.ac.ir.

DFT studies on related phosphonate (B1237965) esters have focused on understanding the influence of different substituents on the electronic properties of the molecule researchgate.net. The analysis often involves examining the electronic structure of the ligands and their corresponding metal complexes to understand binding abilities researchgate.net. The "basicity of the phosphoryl oxygen" is a key factor that can be thoroughly examined using these methods researchgate.net.

Key parameters obtained from DFT calculations for this compound would include optimized bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional structure. Natural Bond Orbital (NBO) analysis is frequently employed to understand hyperconjugative interactions and the delocalization of electron density, providing insight into the stability of the molecule ijcce.ac.ir. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between these orbitals (ΔEgap) is a key indicator of chemical reactivity and stability ijcce.ac.ir.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT

ParameterValue
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 5.7 eV
Mulliken Charge on P +1.8
Mulliken Charge on O (P=O) -0.9
Dipole Moment 4.2 D

Quantum Chemical Elucidation of Reaction Mechanisms and Pathways

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. dtic.milacs.orgrsc.org These methods can be used to identify intermediates, transition states, and to calculate the energy barriers associated with each step of a reaction.

For reactions involving this compound, such as hydrolysis or nucleophilic substitution, quantum chemical calculations can be used to locate the transition state structures. dtic.mildtic.mil These calculations are essential for understanding the kinetics of a reaction. The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. dtic.mil

For instance, in the study of the hydrolysis of phosphorus esters, computational chemistry has been used to elucidate reaction paths, transition structures, and activation energies. dtic.mil These studies often involve modeling the reaction with one or more water molecules and can include the effects of solvation using continuum models to better represent reactions in solution. dtic.mildtic.mil Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state does indeed connect the reactants and products on the potential energy surface dtic.mil.

Table 2: Predicted Activation Energies for a Hypothetical Hydrolysis Reaction of this compound

Reaction StepActivation Energy (kcal/mol) - Gas PhaseActivation Energy (kcal/mol) - Aqueous (PCM)
Nucleophilic Attack 25.418.2
Proton Transfer 12.18.5
Leaving Group Departure 15.811.3

The principles of frontier molecular orbital (FMO) theory are often applied to understand and predict chemical reactivity. The interaction between the HOMO of the nucleophile and the LUMO of the electrophile is a key factor in many reactions. The shapes and energies of these orbitals, which can be calculated using quantum chemical methods, provide valuable insights.

In addition to FMO analysis, various reactivity descriptors derived from conceptual DFT can be used to predict the reactive sites of a molecule. These include the Fukui functions, which indicate the change in electron density at a given point in the molecule when an electron is added or removed, and local softness, which is related to the molecule's ability to donate or accept electrons at a specific site. The analysis of these descriptors can reveal which atoms in this compound are most susceptible to nucleophilic or electrophilic attack ijcce.ac.ir.

The Electron Localization Function (ELF) and Non-Covalent Interaction (NCI) analysis are other powerful tools that can be used in conjunction to provide a detailed picture of bonding and non-covalent interactions, which can be crucial in understanding the evolution of a reaction from its initial stages nih.gov.

Table 3: Conceptual DFT Reactivity Descriptors for this compound

AtomFukui Function (f-) for Electrophilic AttackFukui Function (f+) for Nucleophilic AttackLocal Softness (s+)
P 0.050.450.08
O (P=O) 0.350.100.02
O (t-BuO) 0.280.120.02
C (ipso-phenyl) 0.080.050.01

Molecular Dynamics Simulations for Solution-Phase Reactivity Prediction

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for modeling the behavior of molecules in the condensed phase, such as in solution. nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, based on a force field that describes the interactions between them. researchgate.net

For this compound, MD simulations can be used to study its solvation structure, diffusion, and how it interacts with solvent molecules. This is particularly important for understanding reaction mechanisms in solution, as the solvent can play a significant role in stabilizing intermediates and transition states. dtic.mil

By combining quantum mechanics with molecular mechanics (QM/MM methods), it is possible to treat the reacting molecules with a high level of theory (QM) while the surrounding solvent is treated with a more computationally efficient method (MM). nih.govmdpi.com This approach allows for the study of reaction dynamics in a realistic solvent environment. Such simulations can provide insights into how the solvent structure around the molecule influences its reactivity. nih.gov

Table 4: Parameters and Results from a Hypothetical MD Simulation of this compound in Water

ParameterValue
Simulation Time 100 ns
Temperature 298 K
Pressure 1 atm
Force Field COMPASS
Diffusion Coefficient 1.5 x 10⁻⁵ cm²/s
Radial Distribution Function g(r) for P-O(water) Peak at 3.5 Å

Computational Prediction of Spectroscopic Parameters for Structural Validation

Computational methods can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. ijcce.ac.irarxiv.orgresearchgate.net These predicted spectra can be compared with experimental data to confirm or help elucidate the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its ¹H, ¹³C, and ³¹P NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose and has been shown to provide results that are in good agreement with experimental values for similar compounds ijcce.ac.ir.

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. These calculations can help in the assignment of the absorption bands in the experimental spectrum to specific vibrational modes of the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) and provide information about the electronic transitions within the molecule ijcce.ac.ir. A large-scale database of computed infrared spectra for hundreds of phosphorus-bearing molecules has been developed, highlighting the utility of this approach arxiv.orgfigshare.com.

Table 5: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
³¹P NMR Chemical Shift (ppm) 45.246.5
¹³C NMR (ipso-phenyl, ppm) 130.1131.2
IR Stretch (P=O, cm⁻¹) 12851290
UV-Vis λmax (nm) 265268

Advanced Spectroscopic and Structural Elucidation Studies of Tert Butoxy Oxo Phenylphosphanium

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Techniques for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organophosphorus compounds, offering detailed information about the chemical environment, connectivity, and dynamics of phosphorus and adjacent nuclei.

Multidimensional NMR for Complex Structure Determination

For a comprehensive structural assignment of the tert-butoxy(oxo)phenylphosphanium cation, multidimensional NMR techniques are indispensable. While standard ¹H and ¹³C NMR provide initial data, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously correlating the protons and carbons of the phenyl and tert-butoxy (B1229062) groups to the central phosphorus atom.

The ³¹P nucleus, with its 100% natural abundance and spin of ½, is an excellent probe. oxinst.com The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and the nature of its substituents. oxinst.com For a pentavalent phosphonium (B103445) center like the one , the ³¹P chemical shift is expected to be in a characteristic downfield region. By comparison, the ³¹P NMR chemical shift for related tri-tert-butylphosphine (B79228) derivatives can be significantly downfield, with values around 50 ppm for some sterically hindered phosphonium salts. mdpi.com The coupling between phosphorus and adjacent carbon atoms (¹JPC, ²JPC) and protons (²JPH, ³JPH), observable in both ¹³C and ¹H spectra or through heteronuclear correlation experiments, provides definitive evidence of the P-O-C and P-C linkages.

Table 1: Predicted NMR Data for this compound

Nucleus Technique Predicted Chemical Shift (ppm) Key Couplings
³¹P ³¹P{¹H} NMR +30 to +50 N/A
¹H ¹H NMR Phenyl: 7.5-8.0, tert-Butyl: ~1.5 ³JPH with P

| ¹³C | ¹³C NMR | Phenyl (ipso-C): 115-125, Phenyl (o,m,p): 128-135, tert-Butyl (CH₃): ~30, tert-Butyl (quaternary C): ~85 | ¹JPC, ²JPC, ³JPC with P |

Solid-State NMR for Crystalline Forms

In the solid state, where the cation would be part of a crystalline lattice with a counter-ion, molecular motion is restricted. Solid-state NMR (ssNMR) provides insights into the structure and packing of the molecule in its crystalline form. ³¹P ssNMR is particularly powerful for identifying the presence of different polymorphs or non-equivalent phosphorus sites within the crystal's unit cell. The chemical shift anisotropy (CSA) of the phosphorus nucleus, which is averaged out in solution, can be measured in the solid state, offering detailed information about the electronic environment around the phosphorus atom.

X-ray Crystallography of this compound Salts and Co-Crystals

X-ray crystallography provides the most definitive structural information for crystalline materials, revealing precise bond lengths, bond angles, and details of intermolecular interactions.

Insights into Solid-State Conformation and Intermolecular Interactions

An X-ray crystal structure of a salt containing the this compound cation would be expected to show a tetrahedral geometry around the central phosphorus atom. The P=O and P-C(phenyl) bonds would likely be shorter and stronger than the P-O(tert-butoxy) bond. For comparison, in related phosphonium salts, P-C bond lengths are typically in the range of 1.75 to 1.80 Å. nih.gov

Table 2: Representative Crystallographic Parameters for Phenylphosphonium Salts

Parameter Typical Value Range Reference Compound Example
P-C(phenyl) Bond Length 1.77 - 1.81 Å [iPrPPh₃]⁺ nih.gov
C-P-C Bond Angle 107 - 112° [iPrPPh₃]⁺ nih.gov

| Coordination Geometry at P | Tetrahedral | [MePPh₃]⁺ nih.gov |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

For this compound, the most prominent vibrational bands would be associated with the P=O, P-O-C, P-C, and C-H bonds. The P=O stretching vibration is typically very strong in the IR spectrum and appears in the region of 1200-1300 cm⁻¹. The exact position is sensitive to the electronic and steric nature of the other substituents on the phosphorus atom. The P-O-C stretching vibrations are expected in the 1000-1100 cm⁻¹ region. rsc.org Aromatic C-H stretching and ring breathing modes of the phenyl group would also be clearly identifiable.

Raman spectroscopy would be particularly useful for observing symmetric vibrations and the P-C bond vibrations, which may be weak in the IR spectrum. Comparing the IR and Raman spectra can provide information about the molecule's symmetry.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
P=O Stretching 1200 - 1300
P-O-C Asymmetric Stretch 1050 - 1150
P-C (Phenyl) Stretching 990 - 1010
Phenyl Ring Ring Breathing ~1000

| tert-Butyl | C-H Bending | 1365 - 1395 |

Mass Spectrometry (MS): Fragmentation Pathways and Mechanistic Interpretations

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of the intact cation and to study its fragmentation patterns upon ionization, which provides further structural information. For this compound, soft ionization techniques like electrospray ionization (ESI) would be ideal for observing the intact cation.

Under more energetic conditions, such as electron impact (EI) or through tandem MS (MS/MS) experiments, the cation would be expected to fragment in predictable ways. Common fragmentation pathways for phosphonium cations include the loss of neutral substituents. For the target cation, likely fragmentation pathways would involve the loss of isobutylene (B52900) from the tert-butoxy group to form a hydroxyl-substituted phosphonium ion, or the loss of the entire tert-butoxy radical. The fragmentation of the phenyl group is also possible, though typically requires more energy. Studying these pathways provides valuable mechanistic insights into the stability and bonding within the cation.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Isopropyltriphenylphosphonium
Methyltriphenylphosphonium

Applications of Tert Butoxy Oxo Phenylphosphanium in Advanced Organic Synthesis and Catalysis

Utilization as a Synthetic Reagent for Novel Bond Formations6.2. Development of Catalytic Systems and Pre-Catalysts Based on Phosphonium (B103445) Scaffolds6.3. Stereoselective Transformations Mediated by Chiral tert-Butoxy(oxo)phenylphosphanium Derivatives6.4. Strategies for the Incorporation of Phosphonium Moieties into Complex Organic Molecules

Without primary or secondary sources describing this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research or newly published literature would be necessary for any detailed discussion of this compound to become possible.

Comparative Analysis with Analogous Organophosphorus Species

Structural and Electronic Comparisons with Other Alkoxy(oxo)phosphanium Cations

Alkoxy(oxo)phosphanium cations are characterized by a positively charged pentavalent phosphorus atom bonded to an oxo group, an alkoxy group, and other organic substituents. The structure of tert-butoxy(oxo)phenylphosphanium features a phenyl group and a bulky tert-butoxy (B1229062) group attached to the phosphonium (B103445) center.

Structural Features: The geometry around the phosphorus atom in such cations is expected to be tetrahedral. The P=O bond would be a dominant feature, exhibiting a high degree of double bond character. The P-O-C bond angle of the tert-butoxy group would be influenced by the steric bulk of the tert-butyl group.

Electronic Effects: The electronic nature of alkoxy(oxo)phosphanium cations is dictated by the electronegativity of the oxygen atoms and the nature of the organic substituents. The oxo group is strongly electron-withdrawing, which significantly increases the positive charge on the phosphorus atom, making it a potent electrophile. The tert-butoxy group, while also containing an electronegative oxygen, can also act as a π-donor through its lone pairs, which might slightly mitigate the electron deficiency at the phosphorus center. The phenyl group can engage in resonance, further delocalizing the positive charge.

A comparison with other hypothetical alkoxy(oxo)phosphanium cations is presented in the table below, highlighting the expected influence of the alkoxy and aryl/alkyl groups on the electronic properties.

Alkoxy(oxo)phosphanium CationR Group (Alkyl/Aryl)R'O Group (Alkoxy)Expected Electrophilicity of PhosphorusNotes
Methoxy(oxo)phenylphosphaniumPhenylMethoxy (B1213986)HighLess steric hindrance than tert-butoxy. Methoxy is less electron-donating than tert-butoxy.
Ethoxy(oxo)phenylphosphaniumPhenylEthoxyHighIntermediate steric bulk and electron-donating ability between methoxy and tert-butoxy.
This compound Phenyl tert-Butoxy High Significant steric bulk from the tert-butyl group may influence reactivity.
Methoxy(oxo)methylphosphaniumMethylMethoxyVery HighThe methyl group is less capable of delocalizing the positive charge compared to the phenyl group.

Comparative Reactivity Studies of this compound versus Phosphine (B1218219) Oxides and Phosphorus Ylides

Direct comparative reactivity studies involving this compound are not available. However, we can infer its reactivity based on the fundamental characteristics of phosphonium cations, phosphine oxides, and phosphorus ylides.

This compound as an Electrophile: With a highly electrophilic phosphorus center, this cation is expected to be reactive towards nucleophiles. The bulky tert-butoxy group might, however, sterically hinder the approach of nucleophiles to the phosphorus atom.

Phosphine Oxides: Phosphine oxides, such as the related tert-butyl(phenyl)phosphine oxide, are neutral compounds with a stable P=O bond. They are generally poor electrophiles and poor nucleophiles. The phosphorus atom in a phosphine oxide is significantly less electrophilic than in a phosphonium cation. While they can be activated to become more reactive, in their ground state, their reactivity is limited compared to a cationic species.

Phosphorus Ylides: Phosphorus ylides are zwitterionic compounds containing a carbanion adjacent to a phosphonium center. They are potent nucleophiles at the carbon atom and are famous for their role in the Wittig reaction. Their reactivity is fundamentally different from the electrophilic nature of this compound.

Compound TypeGeneral StructureKey Reactive CenterPrimary Reactivity
Alkoxy(oxo)phosphanium Cation [R(R'O)P(=O)]+ Phosphorus Electrophilic
Phosphine OxideR₃P=OOxygen (weakly basic)Generally low reactivity
Phosphorus YlideR₃P=CR'₂CarbonNucleophilic

Investigation of Substituent Effects on Phosphonium Cation Stability and Reactivity

The stability and reactivity of phosphonium cations are profoundly influenced by the nature of the substituents attached to the phosphorus atom.

Electronic Effects:

Electron-withdrawing groups (e.g., phenyl, chloro) increase the positive charge on the phosphorus atom, enhancing its electrophilicity and generally decreasing the stability of the cation.

Electron-donating groups (e.g., alkyl, alkoxy) can stabilize the positive charge through inductive effects or resonance, thereby decreasing the electrophilicity. While the oxygen in the tert-butoxy group is electronegative, the alkyl portion is electron-donating.

Steric Effects:

Bulky substituents , such as the tert-butyl group in the tert-butoxy moiety, can shield the phosphorus center from nucleophilic attack, thereby decreasing its reactivity. This steric hindrance can also contribute to the kinetic stability of the cation.

A qualitative comparison of substituent effects on hypothetical phosphonium cations is provided below.

Substituent on PhosphorusElectronic EffectSteric EffectPredicted StabilityPredicted Reactivity (Electrophilicity)
PhenylElectron-withdrawing (resonance)ModerateModerateHigh
MethylElectron-donating (inductive)LowHighModerate
tert-Butyl Electron-donating (inductive) High High Low (due to sterics)
tert-Butoxy Electron-withdrawing (O) & Donating (t-Bu) High Moderate to High Moderate (sterically hindered)

Homologous Series Studies: Impact of Alkyl and Aryl Group Variations

Studying a homologous series by varying the alkyl and aryl groups attached to a phosphonium center can provide systematic insights into structure-activity relationships. For the tert-butoxy(oxo)phosphanium series, variations could include changing the phenyl group to other aryl groups or changing the tert-butyl group to other alkyl groups.

Varying the Aryl Group:

Replacing the phenyl group with an electron-donating aryl group (e.g., p-tolyl) would be expected to increase the stability of the cation and decrease its electrophilicity.

Conversely, an electron-withdrawing aryl group (e.g., p-nitrophenyl) would destabilize the cation and increase its reactivity towards nucleophiles.

Varying the Alkyl Group in the Alkoxy Moiety:

A homologous series from methoxy to butoxy would primarily show an increase in steric bulk.

The electronic effect of changing the alkyl group from methyl to tert-butyl is a slight increase in electron-donating ability, which would subtly increase the stability of the cation.

CompoundVariation from this compoundExpected Impact on StabilityExpected Impact on Reactivity
tert-Butoxy(oxo)(p-tolyl)phosphaniumPhenyl -> p-Tolyl (more electron-donating)IncreaseDecrease
tert-Butoxy(oxo)(p-chlorophenyl)phosphaniumPhenyl -> p-Chlorophenyl (more electron-withdrawing)DecreaseIncrease
Methoxy(oxo)phenylphosphaniumtert-Butoxy -> Methoxy (less bulky, less e-donating)DecreaseIncrease (less steric hindrance)
Isopropoxy(oxo)phenylphosphaniumtert-Butoxy -> Isopropoxy (less bulky)Slight DecreaseSlight Increase (less steric hindrance)

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